3-Acetylbenzamide
Description
Historical Context and Evolution of Benzamide (B126) Scaffolds in Organic Synthesis
The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the architecture of organic molecules. ontosight.aifiveable.me Historically, the development of synthetic methodologies for benzamide derivatives has been a pivotal area of organic chemistry. magtech.com.cn The amide bond itself is a fundamental unit in nature, notably forming the backbone of peptides and proteins, and this biological prevalence has inspired extensive research into synthetic analogues. magtech.com.cnresearchgate.net
Initially explored as part of the broader investigation into aromatic compounds, benzamides quickly proved to be more than simple derivatives of benzoic acid. Their unique chemical properties and reactivity made them valuable intermediates in organic synthesis. researchgate.net Over the last century, the role of the benzamide scaffold has evolved dramatically, establishing it as a "privileged scaffold" in medicinal chemistry. amazon.com This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a fertile starting point for drug discovery. amazon.com Consequently, a vast number of benzamide derivatives have been synthesized and investigated, leading to their incorporation into a wide array of pharmaceuticals and agrochemicals with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. ontosight.ainih.govresearchgate.netontosight.ai
Academic Significance of Acetylbenzamide Derivatives as Research Targets
Within the large family of benzamides, acetylbenzamide derivatives, which feature an acetyl group, have garnered specific academic interest. These compounds serve as crucial building blocks in organic synthesis, allowing for the construction of more complex molecules. researchgate.netsmolecule.com The presence of both the benzamide core and the reactive acetyl group provides multiple sites for chemical modification, enabling the creation of diverse compound libraries for screening purposes.
The academic significance of acetylbenzamide derivatives is largely rooted in their potential biological activities. ontosight.ai Researchers have investigated these compounds for a range of pharmacological applications. smolecule.comontosight.ai For instance, various benzamide derivatives have been studied as potential enzyme inhibitors, a critical strategy in the development of new drugs for numerous diseases. ontosight.aiontosight.ai The study of N-acetylbenzamide and its derivatives contributes to a broader understanding of how structural modifications influence biological function, with potential applications in medicine, agriculture, and biotechnology. ontosight.ai This foundational research is essential for identifying lead compounds that can be optimized for therapeutic use. smolecule.com
Current Research Landscape and Knowledge Gaps Pertaining to 3-Acetylbenzamide
The current research landscape for this compound itself is highly specific and centers on its recent identification as a naturally occurring antifungal agent. nih.govnih.gov A 2018 study identified this compound as a bioactive secondary metabolite produced by the actinomycete strain WA23-4-4, which was isolated from the intestinal tract of the American cockroach (Periplaneta americana). nih.govjmicrobiol.or.kr This was the first time the compound had been identified from an actinomycete source. nih.gov
The study revealed that this compound exhibits significant antifungal activity against certain pathogenic fungi. nih.govnih.govechemi.com Specifically, it was potent against Candida albicans and Aspergillus niger. nih.govjmicrobiol.or.kr However, its activity was less pronounced against Trichophyton rubrum and Aspergillus fumigatus. nih.govjmicrobiol.or.kr Scanning electron microscopy analysis indicated that the compound causes damage to the fungal cell membrane and mycelium. nih.govjmicrobiol.or.kr
Despite this discovery, significant knowledge gaps remain. rodrigoperezvega.comlennartnacke.comresearchgate.net
Mechanism of Action: While membrane damage is observed, the precise molecular target and mechanism of its antifungal action are not fully understood.
Synthetic Accessibility: The reported discovery is from a natural source; efficient and scalable synthetic routes for this compound and its analogues are not well-established.
Structure-Activity Relationship (SAR): A comprehensive SAR study has not been performed. It is unknown how modifications to the acetyl or benzamide moieties would affect its antifungal potency and spectrum.
Broader Biological Profile: Research has focused on its antifungal properties, but its activity against other microbes (e.g., bacteria) or its potential for other therapeutic applications remains unexplored. ontosight.aibiomedres.us
Objectives and Scope of Scholarly Inquiry into this compound
The discovery of its natural origin and biological activity has defined a clear set of objectives for future scholarly inquiry into this compound. The primary goal is to explore its potential as a lead compound for the development of new antifungal drugs. biomedres.us
Key research objectives include:
Elucidation of Antifungal Mechanism: To conduct detailed biochemical and genetic studies to identify the specific cellular pathways and molecular targets inhibited by this compound in susceptible fungi.
Development of Synthetic Routes: To establish efficient, high-yield synthetic methods for this compound to enable further research without reliance on isolation from natural sources. magtech.com.cn
Analog Synthesis and SAR Studies: To synthesize a library of this compound derivatives with systematic structural modifications. nih.gov This will allow for a thorough investigation of the structure-activity relationship to identify analogues with improved potency, a broader spectrum of activity, and better pharmacological properties.
Evaluation of Broader Bioactivity: To screen this compound and its future analogues against a wider range of microbial pathogens and for other potential therapeutic activities, such as anti-inflammatory or enzyme inhibitory effects. ontosight.aiontosight.ai
Addressing these objectives will be crucial in determining the ultimate therapeutic potential of the this compound scaffold.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₉H₉NO₂ | nih.govechemi.com |
| Molecular Weight | 163.17 g/mol | nih.gov |
| CAS Number | 78950-32-0 | nih.govechemi.com |
| Monoisotopic Mass | 163.063328530 Da | nih.gov |
| Topological Polar Surface Area | 60.2 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| XLogP3 | 0.9 | nih.govechemi.com |
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Source |
|---|---|---|
| Candida albicans ATCC 10231 | 31.25 | nih.govjmicrobiol.or.kr |
| Aspergillus niger ATCC 16404 | 31.25 | nih.govjmicrobiol.or.kr |
| Trichophyton rubrum ATCC 60836 | 500 | nih.govjmicrobiol.or.kr |
Structure
3D Structure
Properties
CAS No. |
78950-32-0 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-acetylbenzamide |
InChI |
InChI=1S/C9H9NO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-5H,1H3,(H2,10,12) |
InChI Key |
VTBUZDRQHQPEQY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)N |
Synonyms |
3-acetylbenzamide |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Acetylbenzamide and Its Analogues
Strategic Approaches to C-N Bond Formation in Benzamide (B126) Synthesis
The formation of the amide bond is a cornerstone of organic synthesis. For benzamides, including 3-Acetylbenzamide, strategies have evolved from traditional solution-phase techniques to solid-phase and advanced catalytic methods that offer greater efficiency and molecular diversity.
Traditional solution-phase synthesis remains a fundamental approach for preparing benzamides. These methods typically involve the activation of a carboxylic acid, such as 3-acetylbenzoic acid, followed by its reaction with an amine. A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with ammonia (B1221849) or a primary/secondary amine to form the desired benzamide.
Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid and amine, bypassing the need for an acyl chloride intermediate. These reagents activate the carboxylic acid in situ, and common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. hongtide.com While effective, these methods can generate stoichiometric byproducts that require removal through purification. hongtide.commdpi.com
Table 1: Conventional Solution-Phase Synthesis of this compound
| Precursor | Reagents | Product |
|---|---|---|
| 3-Acetylbenzoic acid | 1. SOCl₂ or (COCl)₂2. NH₃ | This compound |
Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of compound libraries, including diverse benzamide analogues. In SPOS, a starting material is anchored to a solid support (resin), and subsequent reactions are carried out. slideshare.net Excess reagents and byproducts are easily removed by washing the resin, simplifying purification. hongtide.com
This technique has been successfully applied to benzamide synthesis. For instance, a benzamide moiety can be attached to a resin, acting as both a substrate and a linker. thieme-connect.com One notable application involves the directed ortho-lithiation of resin-bound benzamides, where the amide group directs metallation to the adjacent ortho position. The lithiated species can then be trapped with various electrophiles, leading to a library of substituted benzamides or related structures like phthalides after cyclative cleavage from the resin. thieme-connect.com This approach highlights the dual role of the amide as a directing group and a resin linker. thieme-connect.com Furthermore, protocols for the solid-phase synthesis of oligo(p-benzamide) foldamers have been developed, enabling the construction of complex molecular architectures. acs.org
Table 2: Examples of Solid-Phase Benzamide Synthesis
| Resin/Support | Synthetic Strategy | Application | Reference |
|---|---|---|---|
| Polytetrahydrofuran cross-linked polystyrene | Directed ortho-lithiation of resin-bound benzamides | Synthesis of a phthalide (B148349) library | thieme-connect.com |
| Wang resin | Acylation of secondary aromatic amines with in situ activated carboxylic acids | Synthesis of oligo(p-benzamide)s | acs.org |
Oxidative coupling reactions represent a modern and atom-economical approach to C-N bond formation, often proceeding via C-H bond activation. These methods can obviate the need for pre-functionalized starting materials like carboxylic acids or aryl halides.
One such strategy involves the oxidative coupling of toluenes with N-substituted formamides to produce benzamides, effectively forming the amide from a methylarene. capes.gov.br More advanced techniques utilize transition metal catalysis. For example, a rhodium-catalyzed oxidative C-H/C-H cross-coupling between N-acylanilines and benzamides has been developed to create 2-amino-2'-carboxybiaryl scaffolds. nih.gov This reaction employs a dual-chelation-assisted strategy for complete regiocontrol. nih.gov Another powerful rhodium-catalyzed method is the oxidative coupling of primary and secondary benzamides with alkynes. scispace.comsnnu.edu.cn In this process, the amide group directs the catalyst to activate an ortho C-H bond, which then couples with the alkyne to construct polycyclic structures like isoquinolones. scispace.comsnnu.edu.cn
Transition Metal-Catalyzed Syntheses Involving Acetylbenzamide Precursors
Transition metal catalysis provides highly efficient and selective routes to benzamides from readily available precursors. Palladium and rhodium are prominent metals in this domain, enabling unique transformations like aminocarbonylation and directed C-H activation.
Palladium-catalyzed aminocarbonylation is a powerful method for synthesizing amides, including this compound, by combining an aryl halide, carbon monoxide (CO), and an amine. This reaction forges the aryl-carbonyl and carbonyl-nitrogen bonds in a single step. The process is highly versatile, accommodating a wide range of aryl halides (iodides, bromides, chlorides) and amines (primary, secondary). nih.govorganic-chemistry.org
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion to form an acyl-palladium intermediate. This intermediate then undergoes reaction with the amine, leading to reductive elimination of the final amide product. nih.gov A key advantage is the ability to use various CO sources, from high-pressure CO gas to solid CO precursors like molybdenum hexacarbonyl (Mo(CO)₆), which can be used in a two-chamber system for safer handling. organic-chemistry.orgdiva-portal.org To synthesize this compound, a suitable precursor would be 3-haloacetophenone (e.g., 3-bromoacetophenone or 3-iodoacetophenone).
Table 3: Palladium-Catalyzed Aminocarbonylation for Benzamide Synthesis
| Aryl Halide | Amine | Catalyst System | CO Source | Product Type | Reference |
|---|---|---|---|---|---|
| Aryl Iodides | Primary & Secondary Amines | Pd(OAc)₂ / PPh₃ | CO (gas) | N-Substituted Benzamides | organic-chemistry.org |
| Aryl Chlorides | Ammonia | Ethylene Complex 1 | CO (gas) | Primary Benzamides | nih.gov |
| Aryl Halides | Amidines | Pd(OAc)₂ / Ligand | Mo(CO)₆ | Acyl Amidines | diva-portal.org |
Rhodium(III) catalysis has emerged as a premier tool for the functionalization of C-H bonds, with benzamides being excellent substrates. rsc.org The amide functionality serves as an effective directing group, guiding the [Cp*Rh(III)] catalyst to selectively activate an otherwise inert C-H bond at the ortho position of the benzene (B151609) ring. nih.govresearchgate.net This generates a five-membered rhodacycle intermediate, which can be intercepted by various coupling partners. nih.gov
A prominent application is the oxidative annulation of benzamides with alkynes to synthesize isoquinolones, a core structure in many biologically active compounds. scispace.comnih.govresearchgate.net The reaction is tolerant of a wide array of functional groups on both the benzamide and the alkyne. nih.gov This strategy has been extended to the atroposelective synthesis of biaryl isoquinolones by coupling benzamides with sterically hindered alkynes, achieving high enantioselectivity. nih.gov The versatility of this approach allows for the construction of complex heterocyclic scaffolds from simple, unfunctionalized arenes. rsc.orgnih.gov
Table 4: Rhodium(III)-Catalyzed C-H Activation of Benzamides
| Benzamide Substrate | Coupling Partner | Catalyst System | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Substituted Benzamides | Internal Alkynes | [RhCpCl₂]₂ / Cu(OAc)₂ | Isoquinolones | Oxidative C-H/N-H activation | nih.gov |
| N-Alkyl Benzamides | Internal Alkynes | [RhCpCl₂]₂ / Air (O₂) in water | Isoquinolones | Green synthesis using air as oxidant | researchgate.net |
| Benzamides | Diazonaphthalen-2(1H)-ones | Rh(III) catalyst | Lactones | Arylation followed by intramolecular lactonization | acs.org |
| Benzamides with tethered alkynes | (Intramolecular) | [RhCp*Cl₂]₂ | Indolizinones/Quinolizinones | Intramolecular annulation | rsc.org |
Ruthenium-Catalyzed Annulation Reactions with Benzamide Substrates
Ruthenium-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of complex cyclic structures. These reactions offer a direct and atom-economical approach to building isoquinoline (B145761) and related heterocyclic frameworks from readily available benzamide substrates.
A notable application of this methodology is the electrochemical synthesis of 1-aminoisoquinoline (B73089) derivatives. rsc.org This process involves the Ru(II)-catalyzed annulation of benzamidine (B55565) hydrochlorides with internal alkynes. rsc.org The synergy between electricity and ruthenium catalysis allows for the formation of new carbon-carbon and carbon-nitrogen bonds in a one-pot reaction, demonstrating broad substrate compatibility with varied steric and electronic properties. rsc.org
Another significant development is the ruthenium-catalyzed cascade C-H activation/annulation of N-alkoxybenzamides tethered to alkynes. rsc.org This reaction can lead to diverse products through an inverse annulation pathway, proceeding in moderate to good yields with high functional group compatibility. rsc.org Mechanistic studies, both experimental and theoretical, suggest a Ru(II)-Ru(IV)-Ru(II) catalytic cycle. A key feature of this mechanism is the cleavage of the N-O bond before the insertion of the alkyne, which differs from the conventional pathway. rsc.org The in-situ generated acetic acid from the N-H/C-H activation step facilitates the N-O bond cleavage, leading to a ruthenium-nitrene species. rsc.org
Furthermore, a ruthenium-catalyzed, chelation-assisted, one-pot, three-component cascade dehydrogenative annulation reaction has been developed. researchgate.net This method facilitates the synthesis of biologically relevant 4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-4-one derivatives through the nucleophilic addition of amines to benzoxazinones, followed by coupling with diphenylacetylenes. researchgate.net This protocol is highly regioselective and provides excellent yields, offering a straightforward route to a variety of dihydroisoquinoline benzamide derivatives. researchgate.net
Cobalt-Mediated Dehydrogenative Dimerization of Benzamides
Cobalt catalysis has gained prominence for its ability to mediate dehydrogenative C-H/C-H bond functionalization, providing an efficient route for the formation of biaryl compounds. This approach is particularly relevant for the dimerization of benzamides.
A method for the aminoquinoline-directed, cobalt-promoted dimerization of benzamides has been established. nih.govacs.org These reactions are typically carried out in an ethanol (B145695) solvent with a Mn(OAc)₂ cocatalyst and Na₂CO₃ as a base, using oxygen as the terminal oxidant. nih.govacs.org This method demonstrates good functional group tolerance, accommodating bromo, iodo, nitro, ether, and ester moieties. nih.govacs.org While the dimerization of benzamides with both electron-donating and electron-withdrawing substituents proceeds in high yields, substitution at the 2-position results in lower yields. nih.gov Cross-coupling of electronically dissimilar aminoquinoline benzamides can also be achieved, albeit with modest yields and selectivities. nih.govacs.org
Detailed mechanistic investigations, both computational and experimental, have shed light on the key features of this cobalt-mediated dehydrogenative aryl-aryl coupling. rsc.orgresearchgate.netresearchgate.net Studies have explored charge neutral, anionic, and dimetallic pathways, with the mono-metallic anionic and charge neutral mechanisms being the most favorable. rsc.org The reaction is understood to proceed through a concerted-metalation-deprotonation (CMD) of the benzamide C-H bonds, followed by C-C coupling. rsc.org The efficiency of the reaction is influenced by the electronics of both the aryl-benzamide and the pyridine (B92270) fragments of the aminoquinoline-benzamide ligand. rsc.org
Regioselective Functionalization and Derivatization of this compound
The functionalization and derivatization of the this compound scaffold are crucial for creating a diverse range of analogues with potentially unique properties. This can be achieved through various regioselective reactions, including aromatic substitution and modifications at the amide nitrogen.
Synthesis of Substituted Acetylbenzamides via Aromatic Electrophilic/Nucleophilic Substitution
Aromatic Electrophilic Substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. dalalinstitute.commasterorganicchemistry.comlibretexts.org The high electron density of the π-system in aromatic compounds makes them susceptible to attack by electrophiles. dalalinstitute.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The presence of substituents on the benzene ring influences both the rate of reaction and the orientation of the incoming electrophile. libretexts.org Activating groups generally direct substitution to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.org For a compound like this compound, the acetyl and benzamide groups would influence the position of further electrophilic substitution.
Aromatic Nucleophilic Substitution (SNAr) provides a pathway to introduce nucleophiles onto an aromatic ring, typically replacing a leaving group like a halide. fishersci.itbyjus.commasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The reaction generally follows an addition-elimination mechanism. byjus.com While less common for unsubstituted or electron-rich aromatic rings, SNAr is a valuable tool for modifying appropriately substituted benzamides. fishersci.it
N-Alkylation and N-Acylation Pathways for Benzamides
N-Alkylation of benzamides is a key strategy for the diversification of the amide functionality. acs.org Traditional methods often involve the use of alkyl halides. acs.org More recent and sustainable approaches utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgacs.org This process, often catalyzed by transition metals like ruthenium or palladium, involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide to form an enamine or imine intermediate, which is then hydrogenated. nih.govresearchgate.net Cobalt nanoparticles have also been shown to be effective catalysts for the N-alkylation of benzamides with a broad range of alcohols, including more challenging aliphatic alcohols. nih.govrsc.org
| Catalyst System | Substrates | Key Features |
| Ruthenium-doped Hydrotalcite | Benzamides and various primary alcohols (benzyl, heteroaryl, aliphatic) | Efficient, proceeds via borrowing hydrogen catalysis, catalyst is recyclable. acs.orgacs.org |
| Cobalt Nanoparticles on Carbon | Benzamides and various alcohols | Broad substrate scope, good functional group tolerance, catalyst is reusable. nih.govrsc.org |
| Palladium(II) Pincer Complexes | Benzamides/sulfonamides and aromatic primary alcohols | Green, sustainable, and atom-economical. researchgate.net |
N-Acylation of benzamides, or more commonly, the acylation of amines to form benzamides, is a fundamental transformation in organic synthesis. tandfonline.comtandfonline.com This is often accomplished using acylating agents such as acetyl chloride or benzoyl chloride. tandfonline.com Iodine has been found to be an effective catalyst for the N-acylation of primary and secondary amines under mild, solvent-free conditions, offering high yields and selectivity. tandfonline.com Microwave irradiation has also been employed to enhance the rate of N-acylation reactions. cem.com For instance, the palladium-catalyzed ortho-acylation of tertiary benzamides with arylglyoxylic acids has been described, showcasing a C-H palladation at the ortho position. nih.gov
Formation of Complex Heterocyclic Architectures Incorporating the this compound Moiety
The this compound core can serve as a building block for the synthesis of more complex heterocyclic systems. These structures are prevalent in natural products and pharmaceuticals. msu.eduuou.ac.in
One powerful method for constructing heterocycles is the A³-coupling reaction, a three-component reaction of an amine, an aldehyde, and a terminal alkyne, often catalyzed by copper or iron salts. zioc.ru The resulting propargylamines are versatile intermediates that can undergo cascade transformations to form a wide variety of N, O, and S-containing heterocycles, such as imidazoles, pyrroles, quinolines, and benzodiazepines. zioc.ru
Furthermore, the functional groups of this compound can participate in cyclization reactions. For example, the acetyl group can be a precursor for condensation reactions to form heterocyclic rings. The amide nitrogen, after appropriate functionalization, can also be involved in ring-forming processes. The synthesis of N-substituted benzamide derivatives and their subsequent cyclization can lead to a diverse array of heterocyclic compounds with potential biological activity. researchgate.net For instance, condensation of 3-aminobenzanthrone (B1253024) with heterocyclic aldehydes yields imines that can be reduced to the corresponding amines, creating complex, luminescent heterocyclic systems. mdpi.com
Mechanistic Investigations of Chemical Transformations Involving 3 Acetylbenzamide
Detailed Reaction Mechanism Elucidation via Experimental and Computational Approaches.
Experimental techniques combined with computational modeling offer a powerful strategy for elucidating complex reaction pathways. These approaches allow for the characterization of transient intermediates and the calculation of energy barriers, providing a comprehensive picture of the reaction landscape.
The Concerted Metalation-Deprotonation (CMD) mechanism is a prominent pathway for C–H bond activation, especially in reactions catalyzed by high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). wikipedia.org This mechanism avoids the formation of a discrete metal hydride intermediate. Instead, it proceeds through a single, six-membered transition state where the C–H bond cleavage and the formation of the new carbon-metal (C–M) bond occur simultaneously. wikipedia.org A base, often a carboxylate ligand from the catalyst's salt precursor (e.g., acetate), assists in the deprotonation of the C-H bond. wikipedia.org
For 3-Acetylbenzamide, the amide group can act as a directing group, positioning the metal catalyst in proximity to the ortho C–H bond of the aromatic ring. The CMD pathway would involve the coordination of the amide's oxygen or nitrogen to the metal center. This is followed by the formation of a transition state where the ortho C–H bond interacts with the metal while the carboxylate base abstracts the proton. wikipedia.orgnih.gov DFT calculations have shown that for this mechanism, the electrophilicity of the metal center and the basicity of the assisting ligand are critical factors that determine the energy barrier of the C-H activation step. mdpi.com The breadth of aromatic substrates whose reactivity can be predicted by the CMD mechanism suggests it is a widespread and significant pathway in direct arylation reactions. nih.gov
Many catalytic cycles involving transition metals are built upon a foundation of fundamental organometallic steps: oxidative addition, migratory insertion, and reductive elimination. scribd.comethz.ch
Oxidative Addition: This step initiates the catalytic cycle by having the metal center insert into a bond, typically a carbon-halogen or C-H bond. This process increases the metal's oxidation state and coordination number by two. scribd.comlibretexts.org For a reaction involving this compound, a low-valent metal catalyst, say Pd(0), could oxidatively add to an aryl halide coupling partner.
Migratory Insertion: In this step, a neutral ligand (like an alkene or carbon monoxide) and an anionic ligand that are cis to each other on the metal center combine. wikipedia.org The anionic group moves to the neutral ligand, creating a new anionic ligand and a vacant coordination site on the metal, without changing the metal's oxidation state. scribd.comwikipedia.org In the context of this compound C-H activation, after the formation of a palladacycle intermediate, an incoming coupling partner such as an alkyne could insert into the Pd-C bond.
Reductive Elimination: This is the final, product-forming step and is the microscopic reverse of oxidative addition. libretexts.orgyoutube.com Two cis-oriented ligands on the metal center couple to form a new bond, releasing the final product and reducing the metal's oxidation state and coordination number by two, thereby regenerating the active catalyst. libretexts.org Following migratory insertion, this step would release the functionalized this compound derivative and regenerate the Pd(0) catalyst, allowing the cycle to repeat.
These three steps form the basis of many cross-coupling and functionalization reactions, such as the Heck and Suzuki reactions, which could be applied to modify the structure of this compound.
The dynamics of ligand exchange and proton transfer are critical, often subtle, components of a catalytic cycle that can significantly influence reaction rates and selectivity.
Ligand Exchange: The substitution of one ligand for another at the metal center is essential for nearly every step of a catalytic cycle. chemrxiv.org For a catalyst to be effective, ligands must bind strongly enough to influence the metal's reactivity but also dissociate at a reasonable rate to allow the substrate to bind and the product to be released. In some advanced catalytic systems, known as ligand relay catalysis, different ligands may be used to promote distinct steps of the cycle, with dynamic ligand exchange connecting these phases. nih.gov The kinetics of ligand exchange can be influenced by factors such as the nature of the incoming and leaving ligands and the presence of catalytic anions. chemrxiv.org
Proton Transfer: Proton transfer is a key step in many reactions, including C–H activation. rsc.orgchimia.ch In the CMD mechanism, the transfer of a proton from the substrate's C–H bond to a basic ligand is a defining feature. wikipedia.org The rate of this proton transfer can be influenced by the acidity (pKa) of the C-H bond and the basicity of the accepting ligand. chimia.ch The kinetics of proton transfer involving metal hydride complexes are often slower than for typical oxygen or nitrogen acids, a factor that must be considered when designing catalytic cycles that proceed through such intermediates. rsc.org
Kinetic Analysis of Reactions Involving this compound.
Kinetic analysis involves measuring reaction rates under various conditions to derive a rate law, which mathematically describes how reactant concentrations affect the reaction speed. atascientific.com.au This information is instrumental in understanding the reaction mechanism.
The rate law for a reaction must be determined experimentally and cannot be predicted from the reaction's stoichiometry alone. khanacademy.orglibretexts.org A common method for this is the method of initial rates. opentextbc.caopenstax.org This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, and measuring the initial reaction rate for each trial. opentextbc.ca
For a hypothetical reaction where this compound is coupled with a reactant B catalyzed by catalyst C :
This compound + B --[C]--> Product
The general form of the rate law would be:
Rate = k [this compound]^x [B]^y [C]^z
To illustrate, consider the following hypothetical experimental data:
| Trial | [this compound] (M) | [B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |
By comparing trials 1 and 2, doubling the concentration of this compound while keeping [B] constant doubles the rate. This indicates the reaction is first order with respect to this compound (x=1). opentextbc.ca Comparing trials 1 and 3, doubling [B] while keeping [this compound] constant quadruples the rate (2²=4), indicating the reaction is second order with respect to B (y=2). opentextbc.ca Thus, the experimentally determined rate law would be: Rate = k [this compound]¹ [B]².
The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.orglibretexts.org It is measured as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH) at the same position (KIE = kL/kH). wikipedia.org
For C–H activation reactions involving this compound, a primary KIE is often measured by comparing the reaction rate of the normal substrate with that of a substrate where the specific C-H bond to be activated is replaced with a C-D (deuterium) bond. Since the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, it requires more energy to break. wikipedia.org
If the C–H bond cleavage is the slowest step (rate-determining), a significant primary KIE (typically kH/kD > 2) will be observed. libretexts.org If bond cleavage occurs in a fast step before or after the rate-determining step, the KIE will be small or negligible (kH/kD ≈ 1). libretexts.org For example, observing a KIE of 2.5 in a reaction involving methane (B114726) activation provided strong evidence that C-H bond breaking was involved in the rate-determining step. chimia.ch Therefore, measuring the KIE for the C-H activation of this compound would provide crucial evidence to either support or refute a mechanism where C-H cleavage is the rate-limiting event.
Catalyst Deactivation Mechanisms and Strategies for Enhanced Turnover Frequencies
In the realm of catalytic chemical transformations, the stability and efficiency of the catalyst are paramount for sustainable and economically viable processes. Catalyst deactivation, the gradual loss of catalytic activity and/or selectivity, is a critical issue that can significantly impede the large-scale application of synthetic methodologies. This section delves into the mechanistic aspects of catalyst deactivation observed in reactions pertinent to the transformations of substrates structurally related to this compound, and explores strategies to mitigate these deactivation pathways, thereby enhancing turnover frequencies (TOFs). While direct studies on this compound are limited, a comprehensive understanding can be extrapolated from analogous systems.
Catalyst deactivation can occur through several primary mechanisms: poisoning, fouling, thermal degradation, and chemical decomposition of the catalyst itself. In the context of reactions involving functionalized aromatic compounds like this compound, which possesses both a ketone and an amide group, catalyst poisoning is a significant concern. These functional groups, or the reactants and products associated with them, can act as inhibitors or poisons to the catalyst.
Catalyst Poisoning:
Catalyst poisoning involves the strong chemisorption of species onto the active sites of the catalyst, rendering them inactive. mdpi.com For metallic catalysts, such as those based on palladium or rhodium, compounds containing heteroatoms like nitrogen and oxygen can act as poisons. The amide and carbonyl moieties of this compound, or potential impurities from its synthesis, could lead to catalyst poisoning.
For instance, in palladium-catalyzed cross-coupling reactions, nitrogen-containing heterocycles and even primary amines have been shown to displace phosphine (B1218219) ligands, leading to the formation of catalytically dormant or inactive palladium complexes. mit.edu This deactivation pathway is often reversible upon heating, but it limits the catalyst's turnover at lower temperatures. mit.edu Similarly, the amide group in this compound could potentially coordinate strongly to the metal center, inhibiting substrate binding or subsequent catalytic steps.
Fouling:
Fouling refers to the physical deposition of carbonaceous materials, or "coke," on the catalyst surface, which blocks active sites and pores. mdpi.commdpi.com In reactions conducted at elevated temperatures, organic molecules, including substrates, products, or solvents, can decompose to form these deposits. While less commonly discussed for the specific class of reactions involving this compound, it remains a potential deactivation route, particularly in high-temperature gas-phase reactions or in processes where oligomerization or polymerization of reactants or products can occur.
Strategies for Enhanced Turnover Frequencies:
To counteract catalyst deactivation and improve turnover frequencies, several strategies have been developed. These can be broadly categorized into catalyst design, process optimization, and catalyst regeneration.
Ligand Design: The choice of ligand in a metal-based catalyst is crucial. Bulky electron-rich phosphine ligands, for example, can protect the metal center from coordination by potential poisons and can promote the desired catalytic cycle, thus preventing the formation of off-cycle inactive species. mit.edu The development of new ligand architectures is a continuous effort to create more robust and efficient catalysts.
Process Optimization: Adjusting reaction parameters such as temperature, pressure, and reactant concentrations can significantly impact catalyst stability. For instance, in rhodium-catalyzed hydroformylation, the partial pressure of carbon monoxide can influence the catalyst's stability and activity. wiley-vch.de Careful optimization of these conditions is necessary to find a balance between reaction rate and catalyst longevity.
Catalyst Regeneration: In cases where the catalyst is deactivated by poisoning or fouling, regeneration techniques can sometimes restore its activity. This can involve thermal treatments to burn off coke deposits or chemical treatments to remove poisons. slu.se For example, the activity of a palladium catalyst deactivated by reduction to Pd(0) could be restored by treatment with an oxidizing agent like benzoquinone. slu.se
The table below summarizes common deactivation mechanisms and corresponding mitigation strategies relevant to the types of transformations that this compound might undergo.
| Deactivation Mechanism | Description | Potential Relevance to this compound Reactions | Mitigation Strategies |
| Poisoning | Strong chemisorption of species (e.g., from reactants, products, or impurities) onto catalyst active sites. mdpi.com | The amide or carbonyl group of this compound, or nitrogen-containing impurities, could act as poisons to metal catalysts. mit.edu | Ligand modification, use of catalyst promoters, purification of reactants and solvents. mit.edu |
| Fouling (Coking) | Physical blockage of active sites and pores by carbonaceous deposits. mdpi.com | Potential for decomposition of organic molecules at high temperatures to form coke. | Catalyst regeneration through oxidation, process optimization to minimize coke formation. mdpi.com |
| Sintering | Agglomeration of small catalyst particles into larger ones, leading to a loss of active surface area. mdpi.com | Can occur at high reaction temperatures, especially with supported metal catalysts. | Use of thermally stable supports, addition of promoters to stabilize nanoparticles. |
| Leaching | Dissolution of the active catalytic species from a solid support into the reaction medium. | A concern for heterogenized homogeneous catalysts. | Stronger anchoring of the catalytic species to the support. |
Further research focusing directly on the chemical transformations of this compound is necessary to elucidate the specific catalyst deactivation pathways and to develop tailored strategies for enhancing catalyst performance in these reactions.
Computational and Theoretical Chemistry Studies on 3 Acetylbenzamide Systems
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions, offering a balance between computational cost and accuracy. uio.nonih.gov By modeling the electron density of a system, DFT calculations can predict the pathways of reactions involving 3-Acetylbenzamide, providing a detailed understanding of the transformations it may undergo. mdpi.comrsc.org These computational studies are crucial for predicting how the molecule will behave in various chemical environments and for designing new synthetic routes. rsc.org
Characterization of Stationary Points: Reactants, Products, Transition States, and Intermediates
A key aspect of understanding a reaction mechanism is the characterization of its stationary points on the potential energy surface. These points include the reactants, products, transition states, and any intermediates that may form. youtube.comyoutube.comyoutube.com DFT calculations are employed to optimize the geometries of these species and to verify their nature through frequency analysis. researchgate.netresearchgate.net For a reaction involving this compound, this would mean identifying the stable structures of the starting material and the final product, as well as any transient species that exist during the reaction. nih.gov The transition state, a first-order saddle point on the potential energy surface, represents the highest energy barrier that must be overcome for the reaction to proceed. youtube.com Identifying these points is fundamental to mapping out the entire reaction pathway. researchgate.net
| Stationary Point | Description | Significance in Reaction Mechanism |
|---|---|---|
| Reactant (this compound) | The starting material of the chemical reaction. | The initial state of the system. |
| Transition State | The highest energy point along the reaction coordinate, an unstable configuration. | Determines the activation energy and rate of the reaction. |
| Intermediate | A metastable species formed in one step and consumed in a subsequent step. | Provides insight into the stepwise nature of the reaction. |
| Product | The final, stable molecule formed at the end of the reaction. | The final state of the system. |
Energetic Profiles and Activation Barriers for Key Reaction Steps
Once the stationary points are identified, DFT can be used to calculate their relative energies, constructing an energetic profile for the reaction. uio.no This profile visually represents the energy changes that occur as the reactants are converted to products. The activation barrier, or activation energy, is the energy difference between the reactants and the transition state. rsc.orgosti.gov This value is critical as it directly correlates with the reaction rate; a higher activation barrier implies a slower reaction. For multi-step reactions, the energetic profile will show the activation barriers for each individual step, allowing for the identification of the rate-determining step—the step with the highest activation barrier. rsc.org
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its chemical behavior. ornl.govaspbs.comarxiv.org For this compound, these calculations can reveal how electrons are distributed within the molecule and how this distribution influences its reactivity.
Molecular Orbital Analysis and Frontier Orbital Interactions
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. sapub.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.orglibretexts.org The energies and shapes of these orbitals are particularly important for predicting chemical reactivity. sapub.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.org The interaction between the HOMO of one reactant and the LUMO of another is a key concept in explaining the outcomes of many chemical reactions. wikipedia.orgresearchgate.net Analysis of the frontier orbitals of this compound can therefore predict how it will interact with other reagents. rsc.org
| Orbital | Description | Role in Chemical Reactions |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. | Acts as an electron donor in reactions with electrophiles. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that does not contain electrons. | Acts as an electron acceptor in reactions with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical stability of the molecule; a larger gap suggests higher stability. edu.krd |
Charge Distribution and Reactivity Descriptors
The distribution of electron density in a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified using various methods, such as Mulliken population analysis or by calculating electrostatic potential surfaces. researchgate.net These calculations reveal the electron-rich and electron-poor regions of this compound, which are indicative of its reactive sites. researchgate.net Reactivity descriptors, derived from DFT, such as chemical potential, hardness, softness, and the Fukui function, provide a quantitative measure of a molecule's reactivity. edu.krdmdpi.comrsc.org These descriptors help to predict where a nucleophilic or electrophilic attack is most likely to occur. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. biorxiv.orgmdpi.com This allows for the exploration of the conformational landscape of flexible molecules like this compound and the nature of its interactions with other molecules. dergipark.org.trnih.govnih.gov
Computational Prediction of Structure-Reactivity Relationships
Computational chemistry provides powerful tools for predicting the relationship between the molecular structure of a compound and its chemical reactivity. rsc.org These methods, often categorized under Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) studies, build mathematical models that correlate computed molecular descriptors with experimentally observed activities. rsc.orgwikipedia.org This approach allows for the efficient screening of potential new molecules and provides insights into the structural features that govern their function, saving significant time and resources compared to purely experimental synthesis and testing. rsc.orgimist.ma The fundamental principle is that the biological activity or chemical reactivity of a compound is directly related to its molecular structure and associated physicochemical properties. researchgate.net
Research in this area for systems analogous to this compound often employs a variety of computational techniques to build and validate these predictive models. The general workflow involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as Multiple Linear Regression (MLR), to create a mathematical equation that relates these descriptors to their measured reactivity or biological activity. asianpubs.orgfrontiersin.org
Research Findings
While specific, in-depth QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies are well-established through studies on related benzamide (B126) and ketone-containing structures. These studies serve as a blueprint for how the structure-reactivity relationships of this compound and its derivatives can be computationally elucidated.
For instance, in a typical QSAR study for predicting the antifungal activity of a series of compounds, various molecular descriptors would be calculated. frontiersin.org These descriptors are numerical values that encode different aspects of the molecule's structure and properties.
Key Classes of Molecular Descriptors:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.orgchemrevlett.com A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater ability to donate electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity. chemrevlett.com
Thermodynamic Descriptors: These relate to the energy of the molecule, such as the heat of formation and total energy, which can be correlated with molecular stability. asianpubs.org
Topological and Steric Descriptors: These account for the size, shape, and branching of a molecule.
A hypothetical QSAR model for a series of benzamide derivatives might look like the following equation:
Activity = c₀ + (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + ... + error wikipedia.org
Where c₀, c₁, c₂ are coefficients determined through regression analysis.
The table below shows examples of descriptors that are typically calculated for a QSAR study, using methods such as Density Functional Theory (DFT) or semi-empirical methods like PM3. asianpubs.orgchemrevlett.com
| Descriptor Type | Descriptor Name | Typical Role in Reactivity |
|---|---|---|
| Electronic | HOMO Energy | Indicates electron-donating ability |
| Electronic | LUMO Energy | Indicates electron-accepting ability |
| Electronic | HOMO-LUMO Gap | Relates to chemical stability and reactivity |
| Thermodynamic | Heat of Formation | Relates to the stability of the compound |
| Global Reactivity | Absolute Hardness | Measures resistance to change in electron distribution |
| Global Reactivity | Electronegativity | Measures the power to attract electrons |
| Physical Property | Dipole Moment (ZCompDipole) | Influences intermolecular interactions and solubility |
The validity and predictive power of a generated QSAR model are assessed using several statistical metrics. frontiersin.org A good model will have a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q²), indicating that the model is not only descriptive of the training data but can also accurately predict the activity of new, untested compounds. asianpubs.orgfrontiersin.org
The table below presents typical statistical validation parameters for a successful QSAR model, based on findings from studies on analogous compounds. frontiersin.org
| Statistical Parameter | Symbol | Typical Value for a Robust Model | Description |
|---|---|---|---|
| Correlation Coefficient | r² | > 0.8 | Measures how well the model fits the training data. |
| Cross-validated Correlation Coefficient | q² | > 0.6 | Measures the predictive power of the model using internal validation (e.g., leave-one-out). |
| Predicted r² for External Set | r²_pred | > 0.6 | Measures the predictive power on an external set of compounds not used in model generation. |
| F-test Value | F | High value | Indicates the statistical significance of the regression model. |
By identifying the most influential descriptors, these computational studies provide a clear understanding of the structure-reactivity relationship. frontiersin.org For example, a model might reveal that increasing the dipole moment while decreasing the LUMO energy enhances the desired biological activity. This insight allows chemists to rationally design new derivatives of this compound with potentially improved properties, such as enhanced antifungal efficacy, by modifying the structure to tune these specific descriptors. imist.manih.gov
Advanced Spectroscopic Characterization Methodologies in Academic Research of 3 Acetylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Acetylbenzamide, offering detailed insights into the molecular framework. nih.govscienceopen.com
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton. The aromatic protons on the benzene (B151609) ring typically appear as a complex pattern of multiplets in the downfield region, a result of spin-spin coupling between adjacent protons. The methyl protons of the acetyl group resonate as a sharp singlet further upfield, while the amide protons often present as a broad singlet, with a chemical shift that can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbons of the acetyl and amide groups are characteristically found at the most downfield chemical shifts. The aromatic carbons show a series of peaks in the intermediate region, and the methyl carbon of the acetyl group appears at the most upfield position.
| ¹H NMR Data | |
| Proton | Approximate Chemical Shift (δ) in ppm |
| Aromatic (C₆H₄) | 7.5 - 8.2 (multiplet) |
| Amide (NH₂) | 7.0 - 8.0 (broad singlet) |
| Methyl (CH₃) | 2.6 (singlet) |
| ¹³C NMR Data | |
| Carbon | Approximate Chemical Shift (δ) in ppm |
| Carbonyl (Amide) | ~168 |
| Carbonyl (Ketone) | ~198 |
| Aromatic (C-1) | ~135 |
| Aromatic (C-2) | ~129 |
| Aromatic (C-3) | ~137 |
| Aromatic (C-4) | ~132 |
| Aromatic (C-5) | ~129 |
| Aromatic (C-6) | ~127 |
| Methyl (CH₃) | ~27 |
Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular structure by revealing correlations between different nuclei. slideshare.netemerypharma.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For this compound, COSY spectra would show correlations between the neighboring aromatic protons, helping to assign their specific positions on the benzene ring. slideshare.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This is crucial for definitively assigning the carbon resonances based on the already assigned proton spectrum. For example, the singlet from the methyl protons in the ¹H NMR spectrum will correlate with the methyl carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This technique is particularly powerful for establishing the connectivity of the entire molecule. For instance, the methyl protons would show a correlation to the acetyl carbonyl carbon, and the aromatic protons would show correlations to neighboring and more distant aromatic carbons, as well as the carbonyl carbons of both the acetyl and amide groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is valuable for determining the molecule's conformation and stereochemistry. In the case of this compound, NOESY could reveal through-space interactions between the amide protons and nearby aromatic protons, providing information about the orientation of the amide group relative to the benzene ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of this compound. sannova.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.gov
In a typical HRMS analysis of this compound (C₉H₉NO₂), the instrument would detect the protonated molecule, [M+H]⁺, and provide its mass-to-charge ratio (m/z) with very high precision. This accurate mass measurement helps to confirm the elemental composition.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is produced. researchgate.net Analysis of these fragments provides valuable structural information, corroborating the connectivity established by NMR spectroscopy. Common fragmentation pathways for this compound might include the loss of the acetyl group or the amide group.
| HRMS Data | |
| Molecular Formula | C₉H₉NO₂ |
| Exact Mass | 163.0633 g/mol |
| Observed [M+H]⁺ | ~164.0706 m/z |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. youtube.comucla.edu The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different bonds within the molecule. udel.eduvscht.cz
Key diagnostic vibrations for this compound include:
N-H Stretching: The amide group exhibits characteristic N-H stretching vibrations, often appearing as one or two bands in the region of 3100-3500 cm⁻¹.
C=O Stretching: Two distinct carbonyl (C=O) stretching bands are expected. The amide carbonyl typically absorbs in the range of 1630-1690 cm⁻¹, while the ketone carbonyl of the acetyl group appears at a slightly higher frequency, around 1680-1700 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
Aromatic C=C Bending: The presence of the benzene ring is confirmed by characteristic C=C bending vibrations in the fingerprint region, typically between 1450 and 1600 cm⁻¹.
| IR Spectroscopy Data | |
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3100 - 3500 |
| C=O Stretch (Ketone) | 1680 - 1700 |
| C=O Stretch (Amide) | 1630 - 1690 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| Aromatic C=C Bend | 1450 - 1600 |
Applications of 3 Acetylbenzamide As a Versatile Synthetic Building Block and Chemical Precursor
Facilitating the Construction of Complex Organic Molecules
The bifunctional nature of 3-acetylbenzamide, possessing both an amide and a ketone functional group, makes it a valuable building block for the construction of intricate organic molecules. rsc.orgnih.gov These functional groups provide reactive sites for a variety of chemical reactions, allowing for the step-wise assembly of more complex molecular architectures. nih.govaip.org The presence of both a nucleophilic amide and an electrophilic acetyl group on the same aromatic ring enables diverse synthetic strategies. scbt.com
One key application of this compound is in the synthesis of substituted benzamide (B126) derivatives. These derivatives are often pursued for their potential biological activities. For instance, a series of 3-substituted benzamide derivatives have been designed and synthesized as potential inhibitors of Bcr-Abl kinase, an enzyme implicated in chronic myeloid leukemia. nih.gov In these syntheses, the acetyl group of this compound can be chemically modified or used as a handle to introduce other functional groups, leading to a diverse library of compounds for biological screening. nih.gov
The reactivity of the acetyl group allows for various transformations, including but not limited to:
Oxidation and Reduction: The ketone can be oxidized to a carboxylic acid or reduced to a secondary alcohol, providing access to different classes of compounds.
Condensation Reactions: The acetyl group can participate in condensation reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Halogenation: The methyl group of the acetyl moiety can be halogenated to introduce reactive handles for further functionalization. For example, this compound is a precursor to 3-(2-bromoacetyl)benzamide, a key intermediate in the synthesis of various kinase inhibitors. molaid.com
The amide group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or can participate in various coupling reactions. This dual reactivity allows for the strategic construction of complex molecules with precise control over the final structure. rsc.org
Precursor to Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials featuring these structural motifs. openmedicinalchemistryjournal.comwikipedia.org this compound serves as a valuable precursor for the synthesis of a variety of these important ring systems. researchgate.net The presence of the acetyl and amide functionalities in a 1,3-relationship on the benzene (B151609) ring allows for intramolecular cyclization reactions to form fused heterocyclic systems.
A notable example is the synthesis of 1,2,4-oxadiazoles. The reaction of N-acetylbenzamides, which can be derived from this compound, with hydroxylamine (B1172632) hydrochloride under microwave irradiation provides a convenient method for the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds. researchgate.net This reaction proceeds regioselectively and in good yields, demonstrating the utility of the acetylbenzamide scaffold in heterocyclic synthesis. researchgate.net
Furthermore, the reactivity of the acetyl group can be harnessed to build other heterocyclic rings. For instance, condensation of the acetyl group with reagents like hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) or pyrazoline rings. Similarly, reactions with other binucleophiles can provide access to a wide array of heterocyclic structures, highlighting the versatility of this compound as a starting material in this area of synthetic chemistry. The synthesis of nitrogen-containing heterocycles from benzyne (B1209423) intermediates is another powerful strategy that can be employed. rsc.org
The strategic manipulation of the functional groups in this compound allows for the construction of diverse heterocyclic frameworks, which are of significant interest in drug discovery and materials science. mdpi.com
Role in the Design and Synthesis of Functional Scaffolds for Chemical Biology Research
In the field of chemical biology, there is a constant need for novel molecular scaffolds that can be used to probe biological systems, develop new therapeutic agents, and create diagnostic tools. nih.govmdpi.com this compound and its derivatives can serve as the core structure for the design and synthesis of such functional scaffolds. researchgate.net The ability to readily modify both the acetyl and amide groups allows for the introduction of various functional moieties, such as fluorescent tags, affinity labels, or pharmacophores. mdpi.com
One prominent area where benzamide-based scaffolds have shown significant utility is in the development of enzyme inhibitors. mdpi.com For example, this compound is a known precursor in the synthesis of inhibitors for poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. molaid.comnih.govnih.gov The benzamide moiety is a key pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ substrate, while the rest of the molecule can be elaborated to enhance potency and selectivity. mdpi.com The synthesis of PARP inhibitors like Olaparib often involves intermediates derived from acetylbenzoic acids, highlighting the importance of this structural motif. researchgate.net
The development of kinase inhibitors is another area where this compound-derived scaffolds are relevant. rsc.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often associated with diseases like cancer. nih.gov The design of selective kinase inhibitors often involves the creation of libraries of compounds based on a common scaffold. nih.gov The versatility of this compound allows for the generation of such libraries, where modifications can be systematically introduced to explore structure-activity relationships. nih.gov
The table below summarizes some of the kinase targets and the corresponding inhibitor scaffolds that can be conceptually derived from or are related to the this compound framework.
| Kinase Target | Inhibitor Scaffold Class | Reference |
| Bcr-Abl | 3-Substituted Benzamides | nih.gov |
| ZAK | 1,2,3-Triazole Benzenesulfonamides | nih.gov |
| PARP-1 | 1H-Thieno[3,4-d]imidazole-4-carboxamides | mdpi.com |
| Abl Kinase | Small Molecule-Based Bisubstrate Inhibitors | rsc.org |
Potential as an Intermediate in Materials Science and Polymer Chemistry
The applications of this compound extend beyond the realm of life sciences into materials science and polymer chemistry. nih.govnumberanalytics.comtaylorfrancis.comaprcomposites.com.au The reactive functional groups of this compound make it a potential monomer or a key intermediate for the synthesis of novel polymers and functional materials. byjus.com
The amide functionality can participate in polymerization reactions, such as the formation of polyamides, which are a class of polymers known for their excellent mechanical properties and thermal stability. By incorporating this compound into a polymer backbone, the acetyl group can serve as a pendant functional group. This pendant group can be further modified post-polymerization to tune the properties of the material, such as its solubility, cross-linking density, or its ability to coordinate with metal ions.
Furthermore, the aromatic nature of this compound can contribute to the thermal stability and rigidity of the resulting polymers. The potential for creating polymers with tailored properties makes this compound an interesting building block for the development of advanced materials with applications in areas such as:
High-performance plastics: Polymers with enhanced thermal and mechanical properties.
Functional coatings: Materials with specific surface properties, such as hydrophobicity or reactivity.
Membranes for separations: Polymers with controlled porosity and chemical affinity.
While the direct use of this compound as a monomer in large-scale polymer production is not widely documented, its potential as a specialty monomer or an intermediate for creating functional polymers remains an area of interest for researchers in polymer science. The principles of polymer chemistry allow for the design of a wide array of materials from versatile building blocks like this compound. aprcomposites.com.au
Future Research Directions and Unexplored Avenues for 3 Acetylbenzamide Chemistry
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are paramount to the future of chemical manufacturing, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. ijsetpub.comskpharmteco.com For 3-Acetylbenzamide, future research will likely concentrate on developing synthetic routes that align with these principles.
One promising area is the use of alternative energy sources to drive reactions. Microwave-assisted organic synthesis (MAOS), for instance, offers benefits like rapid heating and significantly reduced reaction times compared to conventional methods. researchgate.netresearchgate.netresearchgate.net Research into microwave-assisted methods for the synthesis or functionalization of this compound could lead to more efficient and less energy-intensive processes. researchgate.netresearchgate.net
Another key aspect of green synthesis is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives. mdpi.com Water, supercritical fluids, ionic liquids, and deep eutectic solvents are gaining traction as viable reaction media. ijsetpub.comelsevier.com A notable example is the hydration of nitriles to amides, a fundamental transformation for synthesizing benzamides, which has been successfully performed in a water extract of pomelo peel ash (WEPPA) without the need for external metals or bases. mdpi.com Applying such bio-based solvent systems to the synthesis of this compound from 3-acetylbenzonitrile (B155718) represents a significant step towards sustainability.
Furthermore, the development of processes using renewable feedstocks and catalysts derived from earth-abundant metals like iron and sodium offers a more sustainable alternative to methods relying on precious metals like palladium. unibe.ch The goal is to design a holistic process that is not only "greener" at one step but avoids creating downstream purification challenges. skpharmteco.com
| Parameter | Conventional Synthesis | Potential Green Synthesis Route | Reference |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | researchgate.netresearchgate.net |
| Solvents | Volatile Organic Compounds (VOCs) | Water, bio-based solvents (e.g., WEPPA), ionic liquids | ijsetpub.commdpi.com |
| Catalysts | Precious metals (e.g., Palladium, Rhodium) | Earth-abundant metals (e.g., Iron, Copper, Sodium), Biocatalysts | unibe.chthieme-connect.com |
| Reaction Time | Hours to days | Minutes to hours | researchgate.netresearchgate.net |
Exploration of Novel Catalytic Systems for this compound Transformations
Catalysis is the cornerstone of modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking new transformations of this compound. Future research will likely focus on heterogeneous catalysts, such as metal-organic frameworks (MOFs), which combine the high efficiency of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems. rsc.org
The functionalization of C–H bonds is a powerful strategy for molecular diversification. For this compound, this could involve selective reactions at the acetyl methyl group, the aromatic ring, or even the N-H bonds of the amide. Research into catalyst- and reagent-controlled C(sp³)–H amination has shown that it is possible to selectively functionalize a tertiary C-H bond even in the presence of a more activated benzylic C-H bond by using specific rhodium catalysts. paris-saclay.fr Applying this concept to the ketone or aromatic C-H bonds of this compound could provide access to a wide array of derivatives.
Furthermore, moving away from expensive and rare metals towards more sustainable options is a key research direction. unibe.ch Copper-based catalytic systems, for instance, are attractive due to the low cost and low toxicity of copper. thieme-connect.com N-heterocyclic carbene (NHC)–copper complexes have proven to be versatile catalysts for a variety of reactions, including cycloadditions and conjugate additions. beilstein-journals.org A novel system using CuCl with CCl₄ and TMEDA has been developed for the dimerization of terminal acetylenes, demonstrating the potential for new copper-catalyzed transformations. mdpi.com Exploring such systems for the cross-coupling or functionalization reactions of this compound is a promising avenue.
| Catalytic System | Potential Transformation for this compound | Advantages | Reference |
|---|---|---|---|
| Rhodium(II) / Sulfamate Reagents | Selective C(sp³)–H amination at the acetyl group | High site-selectivity controlled by catalyst/reagent | paris-saclay.fr |
| Palladium(II) / Amino Acid Ligands | β- or γ-arylation of the ketone moiety | Uses a transient directing group strategy | nih.gov |
| NHC-Copper(I) Complexes | Cycloaddition reactions, cross-coupling | Utilizes an earth-abundant metal, versatile reactivity | beilstein-journals.org |
| Metal-Organic Frameworks (MOFs) | Various catalytic oxidations, reductions, or C-C bond formations | Heterogeneous, reusable, high stability and selectivity | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The interpretation of these "black-box" models is also a key area of research. By developing methods to understand why an ML model makes a certain prediction, chemists can gain new insights into reaction mechanisms and uncover biases in the training data, leading to more reliable predictive tools. nih.gov The application of these computational methods can guide experimental work, saving time and resources in the lab. diva-portal.orgmdpi.comidosr.org
Investigation of Unconventional Reactivity Modes and Selectivity Control
Exploring unconventional reactivity is essential for expanding the synthetic chemist's toolbox. For a multifunctional molecule like this compound, achieving selectivity is a major challenge. Future research will delve into novel strategies to control where and how a reaction occurs.
One powerful approach is the use of transient directing groups. This strategy involves the reversible formation of a directing group on the substrate, which then guides a metal catalyst to a specific C–H bond. nih.gov Chiral transient directing groups can even enable enantioselective C-H functionalization. snnu.edu.cn For this compound, an amino acid could reversibly form an imine with the ketone, directing a palladium catalyst to functionalize a nearby C–H bond with high selectivity. nih.gov
Photocatalysis offers another way to access unique reactivity. By using light to generate highly reactive intermediates, chemists can drive transformations that are difficult to achieve with traditional thermal methods. researchgate.net Combining photoredox catalysts with enzymes—a field known as photobiocatalysis—can achieve novel abiological transformations with the high selectivity characteristic of enzymes. illinois.edu Moreover, the selectivity of some transition metal-catalyzed reactions can be switched by simply changing the properties of the light used, such as its wavelength or intensity, opening up possibilities for divergent synthesis from a single starting material like this compound. nih.gov These cutting-edge techniques hold the key to unlocking new, highly selective, and efficient transformations for complex molecules. rsc.org
Q & A
Q. How can researchers validate the specificity of this compound’s antifungal mechanism against off-target effects?
- Transcriptomic profiling : RNA-seq of treated vs. untreated C. albicans identifies differentially expressed genes.
- CRISPR-Cas9 knockouts : Validate target engagement by testing susceptibility in gene-deletion strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
